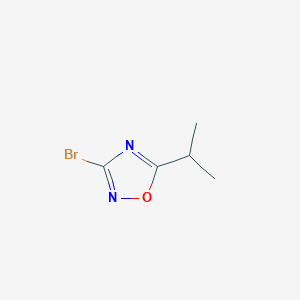

3-Bromo-5-isopropyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a compound with the empirical formula C6H9BrN2O and a molecular weight of 205.05 . It is a solid substance . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various methods . A general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and NIITP presented an attractive and unsolved challenge . A one-pot oxadiazole synthesis-functionalization strategy would be a synthetically empowering solution .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles are diverse. This mechanistic dichotomy from a typical active ester intermediate results in mild reaction conditions .Physical And Chemical Properties Analysis

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a solid substance . It has an empirical formula of C6H9BrN2O and a molecular weight of 205.05 .Aplicaciones Científicas De Investigación

Anti-Infective Agents

1,2,4-Oxadiazoles, including 3-Bromo-5-isopropyl-1,2,4-oxadiazole, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR) and activity potential .

Anti-Trypanosomal Activity

These compounds have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain, which is involved in anti-trypanosomal activity .

Antibacterial Activity

3-Bromo-5-isopropyl-1,2,4-oxadiazole derivatives have shown antibacterial activity . They have been used in the treatment of various diseases in humans and animals .

Antiviral Activity

These compounds have also demonstrated antiviral properties . They have been used in the fight against diseases like severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) .

Antifungal Activity

1,3,4-Oxadiazole derivatives, including 3-Bromo-5-isopropyl-1,2,4-oxadiazole, have shown antifungal properties . They can act as plant protection agents due to their fungicidal activity .

Insecticidal Activity

These compounds can also act as plant protection agents due to their insecticidal activity .

Organic Synthesis

High-Energy and Explosive Materials

Due to its high positive enthalpy of formation and high density, oxadiazole derivatives have recently gained popularity in the synthesis of high-energy and explosive materials .

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in the microbial cells, disrupting their normal functions and leading to their death.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets in a way that disrupts the normal functioning of the microbial cells . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets and exert its anti-infective effects.

Biochemical Pathways

Given its anti-infective properties, it’s likely that it interferes with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis, leading to cell death .

Pharmacokinetics

The compound’s molecular weight (20505 g/mol) and its lipophilic isopropyl group suggest that it could potentially be well-absorbed and distributed in the body

Result of Action

The result of the action of 3-Bromo-5-isopropyl-1,2,4-oxadiazole is the inhibition of growth or killing of the microbial cells against which it is active. This is achieved through its interaction with various targets in the microbial cells, disrupting their normal functions .

Safety and Hazards

Direcciones Futuras

The future directions of 1,3,4-oxadiazole research include the development of new methods of obtaining complex structures containing oxadiazole rings due to the constantly growing interest in heterocyclic systems of this nature . The chemical intuitions to design new chemical entities with potential anti-infective activity are also being explored .

Propiedades

IUPAC Name |

3-bromo-5-propan-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDCHCHGUKABLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)